

Comparative Analysis of LP-935509's Mechanism of Action Across Diverse Cell Lines

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Compound of Interest

Compound Name: LP-935509

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the AAK1 Inhibitor **LP-935509**

LP-935509 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and viral entry. This guide provides a comparative analysis of **LP-935509**'s performance, supported by experimental data, to inform research and development decisions.

Mechanism of Action

LP-935509 functions as an ATP-competitive inhibitor of AAK1.^{[1][2][3]} AAK1 plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and viral entry into host cells. By binding to the ATP pocket of AAK1, **LP-935509** prevents the phosphorylation of key substrates, notably the μ 2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.^{[2][4]} This inhibition disrupts the endocytic machinery, thereby modulating neuronal signaling in pain pathways and impeding viral internalization.

Kinase Selectivity and Potency

LP-935509 exhibits high potency for AAK1, with an IC₅₀ of 3.3 nM and a Ki of 0.9 nM.^{[1][2][3]} It also shows activity against the closely related kinases BIKE (BMP-2-inducible kinase) and GAK (cyclin G-associated kinase), albeit with lower potency.^{[1][2][3]}

Kinase	LP-935509 IC50 (nM)	SGC-AAK1-1 IC50 (nM)	BMS-986176 (LX-9211) IC50 (nM)
AAK1	3.3[1][3]	270[5]	2[2]
BIKE	14[1][3]	Potent Inhibition (Ki = 17 nM)[6]	-
GAK	320[1][3]	>50-fold selective over GAK[4]	-

Note: Data for BMS-986176 against BIKE and GAK is not readily available in the public domain. SGC-AAK1-1 is a potent dual inhibitor of AAK1 and BIKE.

Cross-Validation in Different Cell Lines

The mechanism of action of **LP-935509** has been validated in several cell-based assays, primarily focusing on its impact on the phosphorylation of AAK1 substrates.

Neuronal and Engineered Cell Lines

In HEK293 cells engineered to overexpress human AAK1 and its substrate, the μ 2 protein, **LP-935509** demonstrated potent inhibition of μ 2 phosphorylation with a cellular IC50 of 2.8 ± 0.4 nM.[2] This confirms the compound's ability to engage its target and inhibit its function in an intact cellular environment.

Furthermore, in the human neuroblastoma cell line SH-SY5Y, which is a widely used model for neuronal function, AAK1 inhibitors have been shown to reduce the phosphorylation of AP2M1.[4] While specific dose-response data for **LP-935509** in SH-SY5Y cells is not detailed in the provided search results, its known mechanism strongly suggests a similar effect.

Antiviral Activity in Relevant Cell Lines

The role of AAK1 in clathrin-mediated endocytosis makes it a compelling target for broad-spectrum antiviral therapies. AAK1 inhibitors are being investigated for their potential to block the entry of various viruses, including SARS-CoV-2 and Hepatitis C Virus (HCV).[4][7]

LP-935509 has been reported to exhibit a dose-dependent inhibition of the internalization of the SARS-CoV-2 Spike Receptor-Binding Domain (S-RBD) into host cells.[1][2] However, specific quantitative data, such as IC50 values in cell lines commonly used for viral research (e.g., Vero E6, Huh7), are not yet publicly available. This limits a direct quantitative comparison with other potential antiviral AAK1 inhibitors in these cellular models.

Cell Line	Assay	LP-935509 Effect	Comparative Data
HEK293	μ 2 Phosphorylation	IC50 = 2.8 ± 0.4 nM[2]	SGC-AAK1-1 reduces AP2M1 phosphorylation in HT1080 cells[5]
SH-SY5Y	AP2M1 Phosphorylation	Expected to reduce phosphorylation	-
Host Cells (unspecified)	SARS-CoV-2 S-RBD Internalization	Dose-dependent inhibition[1][2]	Limited public data for direct comparison
Huh7 (HCV)	Viral Replication	AAK1 is a target for HCV[4]	Limited public data for LP-935509

Experimental Protocols

AAK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of an inhibitor against AAK1 kinase.

Materials:

- Recombinant human AAK1 enzyme
- Peptide substrate derived from the μ 2 protein
- ATP (radiolabeled or for use with a detection antibody)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (e.g., **LP-935509**)

- Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Procedure:

- Prepare serial dilutions of the test compound.
- In a microplate, combine the AAK1 enzyme, peptide substrate, and assay buffer.
- Add the diluted test compound or vehicle control to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
- Stop the reaction (e.g., by adding EDTA).
- Quantify the amount of phosphorylated substrate using a suitable detection method.
- Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Cellular μ 2 Phosphorylation Assay (HEK293)

Objective: To measure the inhibition of AAK1-mediated μ 2 phosphorylation in a cellular context.

Materials:

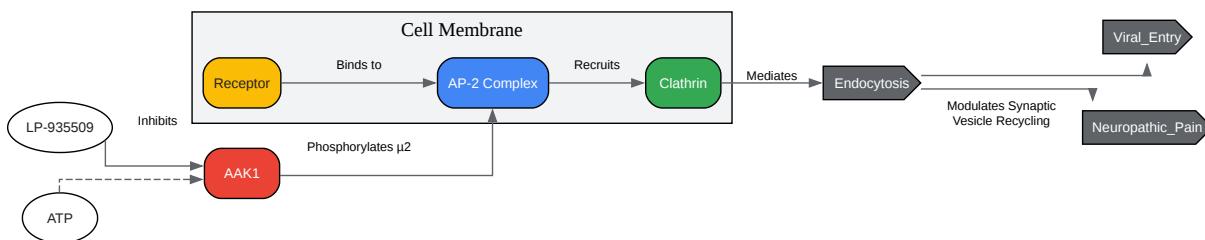
- HEK293 cells
- Expression vectors for human AAK1 and human μ 2 protein
- Transfection reagent
- Cell culture medium and supplements
- Test compound (e.g., **LP-935509**)
- Lysis buffer

- Antibodies: anti-phospho- μ 2 (Thr156), anti-total- μ 2, and secondary antibodies
- Western blotting equipment and reagents

Procedure:

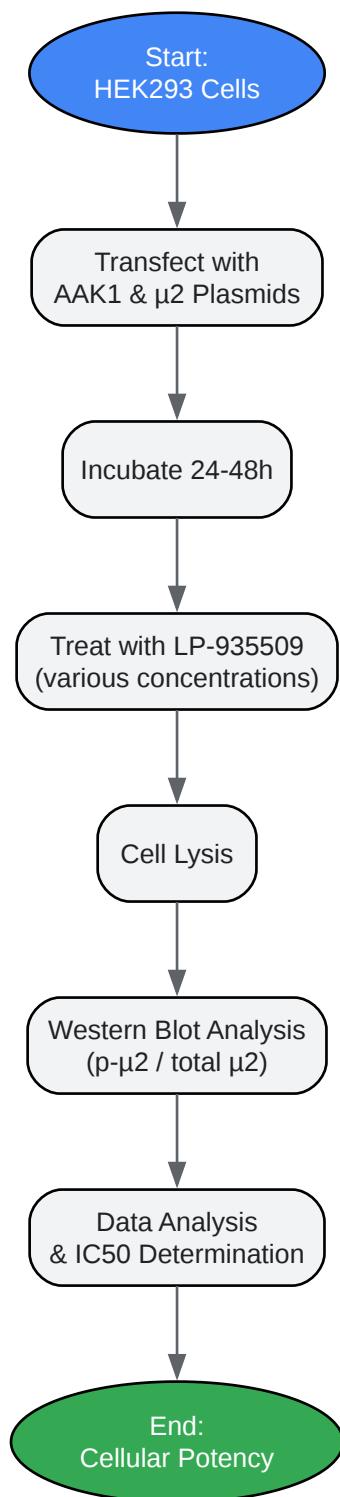
- Co-transfect HEK293 cells with the AAK1 and μ 2 expression vectors.
- Allow cells to express the proteins for 24-48 hours.
- Treat the cells with various concentrations of the test compound or vehicle for a specified time.
- Wash the cells and lyse them in a suitable lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting using the prepared lysates.
- Probe the membranes with anti-phospho- μ 2 and anti-total- μ 2 antibodies.
- Quantify the band intensities and normalize the phospho- μ 2 signal to the total- μ 2 signal.
- Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50.

Visualizations



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Caption: Mechanism of action of **LP-935509** in inhibiting AAK1-mediated endocytosis.

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Caption: Workflow for determining the cellular potency of **LP-935509**.

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